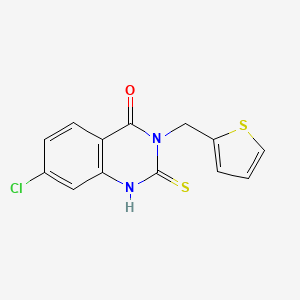

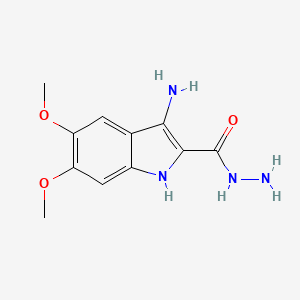

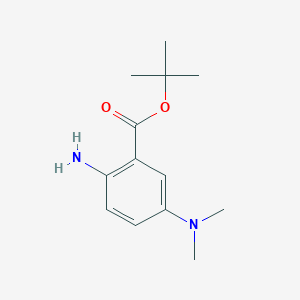

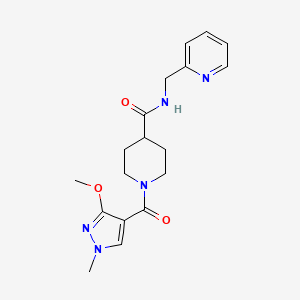

![molecular formula C18H10N4O3S3 B2505057 N-(7-甲基-[1,3]噻唑并[4,5-g][1,3]苯并噻唑-2-基)-5-硝基-1-苯并噻吩-2-甲酰胺 CAS No. 391867-30-4](/img/structure/B2505057.png)

N-(7-甲基-[1,3]噻唑并[4,5-g][1,3]苯并噻唑-2-基)-5-硝基-1-苯并噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

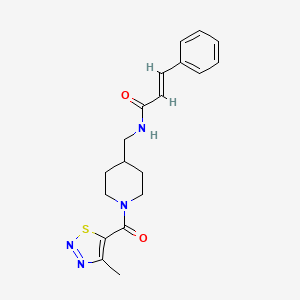

The compound "N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide" is a heterocyclic molecule that features a benzothiazole moiety, which is known for its biological relevance and presence in compounds with various pharmacological activities. The presence of nitro and carboxamide groups suggests potential for bioactivity, as these functionalities are often seen in drug molecules with antiproliferative and antimicrobial properties.

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various methods, including microwave-assisted synthesis, which is a solvent-free and efficient approach as demonstrated in the synthesis of Schiff's bases containing a thiadiazole scaffold and benzamide groups . Similarly, the synthesis of N-(thiazol-2-yl)benzamide derivatives has been reported, which could provide insights into the synthetic strategies that might be applicable to the compound .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of multiple non-covalent interactions, such as hydrogen bonds and π-π interactions, which can influence their biological activity and supramolecular assembly . The crystal structure of related compounds can reveal the conformational features that are crucial for their biological functions .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including condensation, formylation, acylation, and oxidation, to yield a variety of functionalized products . These reactions can be used to modify the structure of the compound to enhance its biological activity or to introduce new pharmacophoric elements.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and the nature of their substituents. The presence of nitro and carboxamide groups in the compound suggests that it may have distinct physicochemical characteristics that could affect its bioavailability and pharmacokinetics. The antimicrobial activity of similar compounds has been correlated with their molecular properties, which could also be relevant for the compound .

科学研究应用

合成与化学转化

- 该化合物的合成和化学转化是研究的一个关键领域。一项研究详细介绍了类似苯并噻唑化合物的合成及其转化,例如甲酰化和酰化(El’chaninov 等人,2018 年)。

抗肿瘤活性

- 研究重点关注相关苯并噻唑衍生物的抗肿瘤特性。一项研究合成了一系列此类化合物,发现其中两种对抑制人肿瘤细胞的体外生长具有很高的能力(Ostapiuk 等人,2017 年)。另一项研究合成了苯并噻唑衍生物并对其进行了评估,指出了它们有效的抗肿瘤剂(Yoshida 等人,2005 年)。

利尿活性

- 一项关于联苯苯并噻唑-2-甲酰胺衍生物的研究揭示了其体内显着的利尿活性,表明在治疗与体液潴留相关的疾病方面具有潜在应用(Yar & Ansari,2009 年)。

定量构效关系 (QSAR) 研究

- 已对苯并噻唑衍生化合物进行了 QSAR 研究,以了解其分子结构和相关的生物活性(Al-Masoudi 等人,2011 年)。

潜在的抗寄生虫活性

- 该化合物所属的噻唑类因其对蠕虫、原生动物和肠道细菌的广谱活性而受到研究。一项关于硝唑尼特(一种相关的噻唑类)的研究揭示了其对各种肠道和组织寄生虫的疗效(Esposito 等人,2005 年)。

作用机制

Target of Action

Similar compounds have been reported to demonstrate inhibitory activity on glutamate-gated chloride channels

Biochemical Pathways

Compounds with similar structures have been reported to significantly up-regulate the metabolism of purine, pyrimidine and down-regulate sphingolipid metabolism

Pharmacokinetics

The bioavailability, pharmacokinetics, and absorption of this compound should be studied further to provide information for its future efficacy improvement .

Result of Action

Related compounds have shown potential as anthelmintic agents, indicating that they may have effects on cellular processes related to parasitic worms

Action Environment

It has been reported that a derivative of benzothiadiazole showed effective protection against fusariosis and stimulated the growth and development of tomato plants when applied in greenhouse conditions This suggests that environmental factors could potentially influence the action of this compound

属性

IUPAC Name |

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10N4O3S3/c1-8-19-11-3-4-12-16(15(11)26-8)28-18(20-12)21-17(23)14-7-9-6-10(22(24)25)2-5-13(9)27-14/h2-7H,1H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBIPQQCMRAKPAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC5=C(S4)C=CC(=C5)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10N4O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-([2,3'-bipyridin]-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2504981.png)

![1-({4-[2-(Acetylamino)ethyl]phenyl}sulfonyl)proline](/img/structure/B2504983.png)

![(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyridin-4-yl)methanone](/img/structure/B2504985.png)